molecular formula C7H12N6O2 B13211656 1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine

1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine

Cat. No.: B13211656
M. Wt: 212.21 g/mol
InChI Key: JCRZNMCCVIYABL-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 5-nitro-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine typically involves the nitration of a triazole precursor followed by the introduction of the piperazine ring. One common method involves the reaction of 1-methylpiperazine with 5-nitro-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is largely dependent on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The triazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(5-nitro-4H-1,2,4-triazol-3-yl)piperazine is unique due to the combination of the piperazine ring and the nitro-triazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from medicinal chemistry to materials science, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C7H12N6O2

Molecular Weight

212.21 g/mol

IUPAC Name

1-methyl-4-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine

InChI

InChI=1S/C7H12N6O2/c1-11-2-4-12(5-3-11)6-8-7(10-9-6)13(14)15/h2-5H2,1H3,(H,8,9,10)

InChI Key

JCRZNMCCVIYABL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NNC(=N2)[N+](=O)[O-]

Origin of Product

United States

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